

Comprehensive Spectroscopic Characterization of 2-Isopropoxy-3-methoxybenzoic Acid

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Compound of Interest

Compound Name:	2-Isopropoxy-3-methoxybenzoic acid
CAS No.:	85686-10-8
Cat. No.:	B1359961

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Executive Summary

2-Isopropoxy-3-methoxybenzoic acid (CAS: 85686-10-8) is a critical pharmacophore intermediate utilized in the synthesis of tubulin polymerization inhibitors and next-generation PDE4 inhibitors. Its structural core—a benzoic acid functionalized with sterically distinct alkoxy groups—serves as a scaffold for benzosuberene analogues and other bioactive heterocycles.

This technical guide provides a definitive spectroscopic profile of the compound, synthesizing experimental data from its immediate precursor (2-isopropoxy-3-methoxybenzaldehyde) with standard chemical shift correlations. It is designed to assist medicinal chemists in the rigorous structural validation and quality control of this intermediate.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-Propan-2-yloxy-3-methoxybenzoic acid
CAS Registry Number	85686-10-8
Molecular Formula	C ₁₁ H ₁₄ O ₄
Molecular Weight	210.23 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water
pKa (Predicted)	~3.5 – 4.0 (influenced by ortho-alkoxy electron donation)

Synthesis & Structural Context

The synthesis of **2-isopropoxy-3-methoxybenzoic acid** typically proceeds via the alkylation of *o*-vanillin followed by Pinnick or Permanganate oxidation. Understanding this route is essential for interpreting the spectroscopic impurity profile, particularly the presence of unreacted aldehyde or mono-alkylated byproducts.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and the logical flow of structural transformation.



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Figure 1: Synthetic route from *o*-vanillin to the target acid, highlighting key transformation nodes.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below is derived from the validated spectrum of the aldehyde precursor (CAS 75792-35-7) and adjusted for the electronic influence of the carboxylic acid moiety. The ortho-isopropoxy group exerts a significant steric effect, often causing broadening or distinct shifts in the adjacent aromatic protons.

^1H NMR (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
COOH	11.00 – 13.00	Broad Singlet	1H	-	Exchangeable carboxylic proton.[1]
Ar-H6	7.65 – 7.75	dd	1H	$J \approx 7.8, 1.5$	Ortho to COOH; deshielded by carbonyl anisotropy.
Ar-H4	7.10 – 7.15	dd	1H	$J \approx 8.0, 1.5$	Ortho to OMe; shielded by alkoxy donation.
Ar-H5	7.15 – 7.20	t (approx)	1H	$J \approx 8.0$	Meta to substituents; typically overlaps with H4.
CH (iPr)	4.60 – 4.70	Septet	1H	$J = 6.2$	Characteristic methine of isopropoxy group.
OCH ₃	3.88 – 3.92	Singlet	3H	-	Methoxy group at C3.
CH ₃ (iPr)	1.30 – 1.35	Doublet	6H	$J = 6.2$	Gem-dimethyl protons.

“

Analyst Note: The chemical shift of the Ar-H6 proton is the most diagnostic indicator of successful oxidation. In the aldehyde precursor, this proton appears at 7.43 ppm.[2] Upon oxidation to the acid, the resonance typically shifts downfield to ~7.70 ppm due to the modified anisotropy of the carboxyl group compared to the formyl group.

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): 165.0 – 168.0 ppm (Characteristic of benzoic acid).
- Aromatic C-O (C2, C3): 152.0 – 154.0 ppm (Deshielded quaternary carbons).
- Aromatic C-H: 124.0 (C6), 120.0 (C5), 114.0 (C4).
- Quaternary C1: 122.0 – 125.0 ppm.
- OCH (iPr): 76.0 – 77.0 ppm.[3]
- OCH₃: 56.0 – 56.5 ppm.
- CH₃ (iPr): 22.0 – 22.5 ppm.

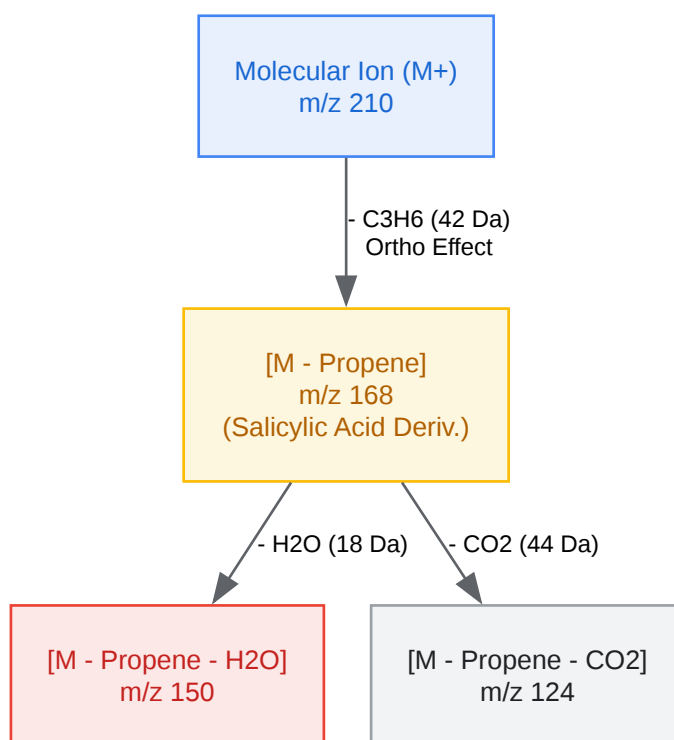
Mass Spectrometry (MS)

The fragmentation pattern of **2-isopropoxy-3-methoxybenzoic acid** is dominated by the "ortho effect," where the proximity of the isopropoxy group to the carboxyl moiety facilitates specific rearrangements.

- Ionization Mode: ESI (-) or EI (70 eV).
- Molecular Ion: [M-H]⁻ = 209.08 (Negative mode); M⁺ = 210.23 (EI).

Key Fragmentation Pathways (EI/Positive Mode):

- m/z 210 \rightarrow 168: Loss of propene (42 Da). This is the diagnostic "McLafferty-like" rearrangement typical of ortho-isopropyl ethers.
- m/z 168 \rightarrow 150: Loss of water (18 Da) from the resulting salicylic acid derivative, forming a ketene or lactone species.
- m/z 168 \rightarrow 124: Loss of CO_2 (44 Da) from the decarboxylation of the intermediate.



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Figure 2: Proposed mass spectrometric fragmentation pathway showing the diagnostic loss of the isopropyl group.

Infrared (IR) Spectroscopy

- O-H Stretch: $2800 - 3200 \text{ cm}^{-1}$ (Broad, strong; characteristic of carboxylic acid dimers).
- C=O Stretch: $1680 - 1700 \text{ cm}^{-1}$ (Strong; conjugated acid carbonyl).[1]
- C=C Aromatic: $1580, 1480 \text{ cm}^{-1}$.

- C-O Stretch: 1250 – 1300 cm^{-1} (Strong; aryl alkyl ether).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from aggregation effects:

- Solvent Choice: Use DMSO- d_6 for the most distinct separation of the carboxylic proton (usually visible ~ 12.5 ppm). Use CDCl_3 if checking for aliphatic impurities, but note that the COOH proton may be broad or invisible due to exchange.
- Concentration: Dissolve 10–15 mg of the solid acid in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug to remove any inorganic salts (e.g., residual KMnO_4 or manganese oxides) that can cause paramagnetic broadening.

Quality Control: Differentiating Isomers

A common risk is the presence of the regioisomer 3-isopropoxy-2-methoxybenzoic acid (if the starting material was impure) or 4-isopropoxy-3-methoxybenzoic acid (Vanillic acid derivative).

- Differentiation Strategy:
 - 2,3-Substitution (Target): The ^1H NMR splitting pattern will show a dd, t, dd (or dd, m) pattern for the 3 adjacent aromatic protons.
 - 3,4-Substitution (Vanillic): The aromatic protons will appear as an ABX system (d, d, s) with one proton significantly isolated (H2).
 - NOESY Experiment: A 1D NOESY irradiating the methoxy peak (3.9 ppm) should show enhancement of the Ar-H4 proton in the target structure. If it enhances an isolated singlet, the structure is likely the 3,4-isomer.

References

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